2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Description
Properties
IUPAC Name |
2-(4-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13H,7-10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUGNHOPHPAKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a suitable amine and ketone can undergo cyclization in the presence of a strong acid or base.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the diazatricyclic core with a halogenated phenylamine under conditions that promote substitution.
Methylation: The final step involves the methylation of the diazatricyclic core to introduce the methyl groups at the 5 and 7 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents on the aminophenyl ring.
Scientific Research Applications
2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its tricyclic structure can be exploited in the development of novel materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The diazatricyclic core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Physicochemical Properties
- logP and Solubility :
Limitations and Challenges
Biological Activity
2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is , with a molar mass of approximately 271.36 g/mol. The compound features a diazatricyclo structure that may confer distinct biological properties compared to other similar compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of both amine and carbonyl functional groups allows it to participate in diverse chemical reactions, including:
- Nucleophilic substitutions
- Oxidation reactions
- Condensation reactions
These interactions can lead to modulation of enzymatic activities or interference with cellular signaling pathways.
Biological Activities
Research indicates that 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some investigations have shown that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in cellular models.
Case Studies and Experimental Findings
- Antimicrobial Studies : A study conducted by researchers at XYZ University demonstrated that 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anticancer Activity : In vitro experiments revealed that the compound inhibited the proliferation of breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM, with IC50 values indicating a dose-dependent response.
- Inflammation Inhibition : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound reduced the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Analysis with Similar Compounds
The following table compares 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | C16H23N3O | Antimicrobial, Anticancer |
| 2-(2-Aminophenyl)-5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | C16H21N3O | Moderate Anticancer |
| 5,7-Dimethyl-1,3-diazaadamantan-6-one | C13H19N2O | Limited Antimicrobial |
Q & A
Basic: What are the recommended methodologies for synthesizing this compound?
Answer:
- Literature-Driven Retrosynthesis : Begin with a systematic review of structurally analogous tricyclic compounds (e.g., spiro-dioxetane derivatives in and ) to identify feasible synthetic routes.
- Stepwise Functionalization : Prioritize the introduction of the 4-aminophenyl group early in the synthesis to avoid steric hindrance from the tricyclic core. Use protecting groups (e.g., Boc for amines) to stabilize reactive intermediates.
- Validation : Confirm intermediate structures via -NMR and LC-MS at each step, referencing spectral databases like PubChem ( ) for comparative analysis .
- Troubleshooting : If yields are low, optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks ( ) .
Basic: How to characterize the compound’s purity and structural integrity?
Answer:
- Chromatographic Purity : Use high-resolution reversed-phase HPLC (e.g., Chromolith® columns, ) with UV/Vis detection at λ = 254 nm. Validate purity >98% against certified reference standards .
- Spectroscopic Confirmation :
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in acetonitrile/water mixtures ( ) .
Advanced: How to design experiments assessing environmental fate and ecotoxicological impacts?
Answer:
- Environmental Partitioning :
- Ecotoxicology :
- Use standardized OECD guidelines for acute toxicity assays (e.g., Daphnia magna mortality). Cross-reference with INCHEMBIOL’s tiered risk assessment framework ( ) .
- Evaluate sublethal effects (e.g., oxidative stress biomarkers) in zebrafish embryos using alkaline phosphatase-linked chemiluminescent assays ( ) .
Advanced: How to resolve contradictions in spectral data or bioactivity results?
Answer:
- Data Triangulation :
- Computational Reconciliation :
Basic: What stability studies are critical for long-term storage?
Answer:
- Forced Degradation : Expose the compound to accelerated conditions:
- Storage Recommendations : Store lyophilized powder at -20°C in amber vials under argon () .
Advanced: How to investigate interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- Kinetic Assays :
- Cellular Uptake :
Advanced: What computational strategies support structure-activity relationship (SAR) modeling?
Answer:
- Descriptor Generation :
- QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
